L-xylo-Hex-2-ulono-1,4-lactone
CAS No.:
Cat. No.: VC1669960
Molecular Formula: C6H8O6
Molecular Weight: 176.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O6 |
|---|---|
| Molecular Weight | 176.12 g/mol |
| IUPAC Name | (4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
| Standard InChI | InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3+,5+/m0/s1 |
| Standard InChI Key | KRGQEOSDQHTZMX-GDGKWOGESA-N |
| Isomeric SMILES | C([C@@H]([C@@H]1[C@@H](C(=O)C(=O)O1)O)O)O |
| SMILES | C(C(C1C(C(=O)C(=O)O1)O)O)O |
| Canonical SMILES | C(C(C1C(C(=O)C(=O)O1)O)O)O |
Introduction
Chemical Structure and Properties
L-xylo-Hex-2-ulono-1,4-lactone is characterized by its molecular formula C6H8O6 and a molecular weight of 176.12 g/mol . This compound is formed through the intramolecular condensation between a carboxy group and a 4-hydroxy group of L-xylo-hex-2-ulonic acid . The resulting five-membered ring structure is a key characteristic feature of this lactone.
The compound is also known by several synonyms including:
Structural Identifiers
The precise identification of L-xylo-Hex-2-ulono-1,4-lactone is facilitated by various chemical identifiers, as summarized in the following table:
| Identifier Type | Value |
|---|---|
| IUPAC Name | (4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
| PubChem CID | 439966 |
| Standard InChIKey | KRGQEOSDQHTZMX-GDGKWOGESA-N |
| Canonical SMILES | C(C@@HO)O |
| ChEBI ID | CHEBI:73681 |
| Wikidata | Q27143851 |
Physical and Chemical Properties
L-xylo-Hex-2-ulono-1,4-lactone possesses specific chemical properties that influence its behavior in biological systems and chemical reactions. The molecular structure includes multiple hydroxyl groups and a lactone ring, making it hydrophilic and capable of various hydrogen bonding interactions.
Biological Significance
L-xylo-Hex-2-ulono-1,4-lactone plays a crucial role in biochemical pathways, particularly in carbohydrate metabolism. Its most notable biological significance lies in its involvement in the synthesis of ascorbic acid (vitamin C), which is essential for various physiological processes.
Role in Vitamin C Biosynthesis
The compound serves as an important intermediate in the metabolic pathway leading to the production of vitamin C. This pathway is critical for organisms that synthesize their own vitamin C, although humans and some other primates lack this capability due to mutations in the enzyme L-gulonolactone oxidase.
Metabolic Functions
Beyond its role in vitamin C synthesis, L-xylo-Hex-2-ulono-1,4-lactone is involved in broader carbohydrate metabolism pathways. It has been studied for its potential effects on cellular metabolism and oxidative stress responses, which are important aspects of cellular physiology and health.
Structural Relationships with Similar Compounds
L-xylo-Hex-2-ulono-1,4-lactone shares structural and functional similarities with several other compounds involved in carbohydrate metabolism. These similarities often extend to their roles in metabolic pathways and potential applications.
Comparison with L-xylo-hex-3-ulono-1,4-lactone
L-xylo-hex-3-ulono-1,4-lactone is an isomer that shares the same molecular formula (C6H8O6) and weight (176.12 g/mol) as L-xylo-Hex-2-ulono-1,4-lactone. Both compounds are ketoaldonolactones and play roles in metabolic pathways, though with distinct positions of functional groups that affect their specific biochemical behaviors.
The key difference lies in their structure: L-xylo-Hex-2-ulono-1,4-lactone has the keto group at position 2, while L-xylo-hex-3-ulono-1,4-lactone has it at position 3. This structural difference influences their reactivity and biological functions.
Relationship to D-glucono-1,4-lactones
There are structural similarities between L-xylo-Hex-2-ulono-1,4-lactone and D-glucono-1,4-lactones. Research on D-glucono-1,4-lactones modified with fatty acids has shown interesting physical properties, including gelation abilities that depend on the fatty acid chain length . This suggests potential similar modifications could be explored with L-xylo-Hex-2-ulono-1,4-lactone.
Applications in Research
L-xylo-Hex-2-ulono-1,4-lactone is primarily used in research related to carbohydrate metabolism and vitamin C biosynthesis. Its applications extend to various domains in biochemistry and medicinal chemistry.
Metabolic Studies
The compound is valuable in studies investigating metabolic pathways, particularly those related to carbohydrate metabolism and the biosynthesis of vitamin C. Researchers utilize it to understand the intricate processes involved in these pathways and potential interventions for metabolic disorders.
Enzyme Interaction Studies
Interaction studies involving L-xylo-Hex-2-ulono-1,4-lactone often assess its enzymatic interactions and metabolic pathways, particularly with enzymes like L-gulonolactone oxidase. These studies contribute to our understanding of enzyme kinetics and metabolic regulation.
Database Presence and Identifiers
L-xylo-Hex-2-ulono-1,4-lactone is documented in several chemical and biochemical databases, facilitating its study and application in research. These databases provide valuable information about its structure, properties, and relationships to other compounds.
The compound is listed in prominent databases including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume